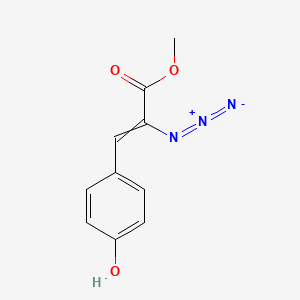![molecular formula C9H12N2O B14328596 Formamide, N-[2-(phenylamino)ethyl]- CAS No. 111154-10-0](/img/structure/B14328596.png)
Formamide, N-[2-(phenylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-[2-(phenylamino)ethyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of a formamide group attached to a phenylaminoethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2-(phenylamino)ethyl]- can be achieved through several methods. One common approach involves the reaction of formic acid with an appropriate amine. For instance, the reaction of formic acid with 2-(phenylamino)ethylamine can yield the desired formamide compound. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of formamides often involves the carbonylation of ammonia or amines. This process can be adapted to produce Formamide, N-[2-(phenylamino)ethyl]- by using 2-(phenylamino)ethylamine as the starting material. The reaction conditions typically involve elevated temperatures and pressures to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-[2-(phenylamino)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenylaminoethyl moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Formamide, N-[2-(phenylamino)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its amide functionality.
Industry: Utilized in the production of polymers and other materials due to its ability to form stable amide bonds.
Mecanismo De Acción
The mechanism by which Formamide, N-[2-(phenylamino)ethyl]- exerts its effects involves interactions with various molecular targets. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylformamide (DMF): A widely used solvent in organic synthesis.
N-Methylformamide: Another formamide derivative with similar properties.
Acetamide: A simpler amide with different reactivity and applications.
Uniqueness
Formamide, N-[2-(phenylamino)ethyl]- is unique due to the presence of the phenylaminoethyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological and chemical systems, making it valuable for targeted applications.
Propiedades
Número CAS |
111154-10-0 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-(2-anilinoethyl)formamide |
InChI |
InChI=1S/C9H12N2O/c12-8-10-6-7-11-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,10,12) |
Clave InChI |
RQUOVBMKYXZTBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


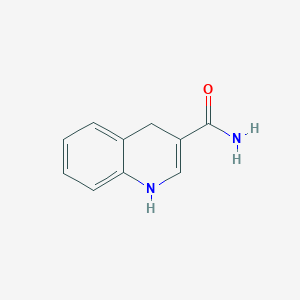
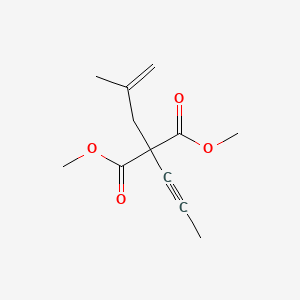
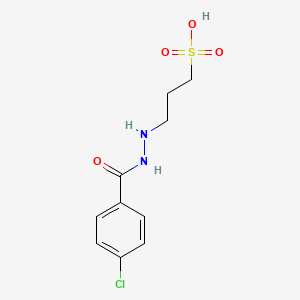
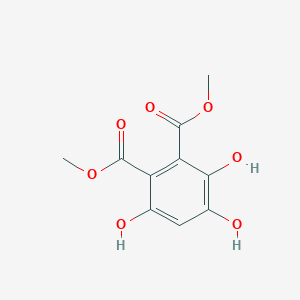
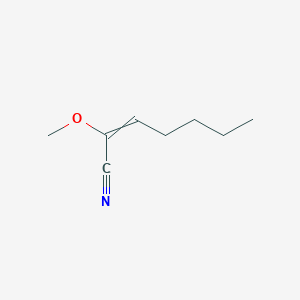
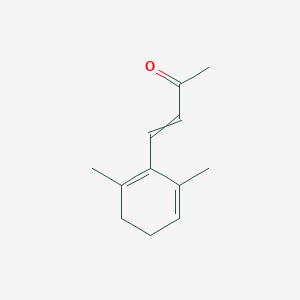

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
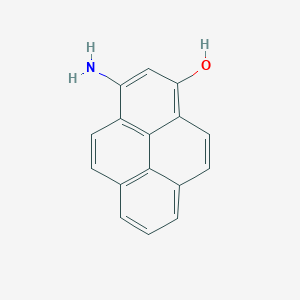
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)


